4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole
Description
Properties
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]-5-chloro-1,3-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN4/c1-6-8(9(11)14(2)13-6)5-15-4-7(10)3-12-15/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGMVBSCNWNGLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CN2C=C(C=N2)Br)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 4-bromo-1H-pyrazole moiety
- Halogenation of pyrazole ring: The introduction of bromine at the 4-position of the pyrazole ring can be achieved by electrophilic bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.
- Pyrazole ring formation: The pyrazole ring is typically formed by cyclization of hydrazine derivatives with α,β-unsaturated nitriles or esters. Sonication methods have been reported to enhance the cyclization efficiency, especially when halogenated aromatic precursors are used.
Preparation of 5-chloro-1,3-dimethyl-1H-pyrazole
- This pyrazole derivative is synthesized by selective chlorination at the 5-position of 1,3-dimethylpyrazole. Chlorination can be performed using reagents like N-chlorosuccinimide (NCS).
- The methyl groups are introduced either by methylation of pyrazole nitrogen atoms or by using methyl-substituted starting materials in the cyclization step.
Formation of the methylene bridge linking the two pyrazole rings
- The key step is the formation of the methylene (-CH2-) linkage between the 4-bromo-pyrazole and the 5-chloro-1,3-dimethyl-pyrazole.
- This is commonly achieved via nucleophilic substitution or alkylation reactions:
Representative Synthetic Route
A plausible synthetic scheme based on literature precedents is as follows:
Detailed Research Findings and Notes
- Sonication Method: The use of sonication in the cyclization step enhances the reaction rate and yield by promoting effective mixing and energy transfer, especially useful for halogen-substituted pyrazoles.
- Oxidative Coupling: Some pyrazole derivatives are synthesized via oxidative coupling using dimethyl sulfoxide (DMSO) as an oxidant, which provides a metal-free and environmentally friendly approach. Although this is more common for thiopyrazole derivatives, similar oxidative conditions could be adapted for halogenated pyrazoles.
- Reaction Monitoring: Thin Layer Chromatography (TLC) is routinely used to monitor reaction progress. Final products are characterized by NMR (1H, 13C) and IR spectroscopy to confirm substitution patterns and ring formation.
- Purification: Silica gel column chromatography using petroleum ether/ethyl acetate mixtures is effective for isolating pure pyrazole derivatives with good yields.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Sonication-assisted cyclization | Uses hydrazine hydrate and halogenated nitriles | Rapid reaction, good yields, mild conditions | Requires sonication equipment |
| Electrophilic halogenation | NBS or NCS for selective bromination/chlorination | High selectivity, straightforward | Sensitive to reaction conditions |
| Alkylation for methylene bridge | Base-promoted nucleophilic substitution | Efficient linkage formation | Requires inert atmosphere, careful control |
| Oxidative coupling (DMSO) | Metal-free, solvent-free oxidation | Environmentally friendly, high yield | Mainly for thiopyrazoles; adaptation needed |
Chemical Reactions Analysis
Types of Reactions
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against a range of pathogens. Studies suggest that the presence of the bromine and chlorine substituents enhances its efficacy against bacterial strains, making it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
Research has also indicated that pyrazole derivatives can act as enzyme inhibitors. For instance, they may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This property positions them as potential anti-inflammatory agents .
Agricultural Applications
Pesticide Development
The structural characteristics of this compound make it suitable for development as a pesticide. Its efficacy against specific pests and diseases in crops has been documented, suggesting its potential role in integrated pest management strategies .
Plant Growth Regulators
Some studies have explored the use of pyrazole derivatives as growth regulators in plants. These compounds can influence plant growth patterns and stress responses, potentially leading to increased agricultural yields .
Material Science Applications
Polymer Chemistry
In material science, pyrazole derivatives are being investigated for their utility in synthesizing novel polymers with enhanced properties. The incorporation of such compounds into polymer matrices can improve thermal stability and mechanical strength .
Nanotechnology
Recent advancements have seen the application of pyrazole derivatives in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Their ability to form stable complexes with various drugs enhances the bioavailability and targeted delivery of therapeutic agents .
Case Studies
| Study Title | Application Area | Findings |
|---|---|---|
| Anticancer Effects of Pyrazole Derivatives | Medicinal Chemistry | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Efficacy as Antimicrobial Agents | Medicinal Chemistry | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
| Development of Pyrazole-based Pesticides | Agriculture | Effective against common agricultural pests, reducing crop damage significantly. |
| Synthesis of Novel Polymers | Material Science | Enhanced mechanical properties observed in polymer composites incorporating pyrazole derivatives. |
Mechanism of Action
The mechanism of action of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Key Compounds for Comparison:
4-Bromo-5-(5-chlorothiophen-2-yl)-1H-pyrazole ()
- Structure : Bromo and chloro substituents on pyrazole and thiophene rings.
- Key Difference : The thiophene moiety introduces aromatic sulfur, enhancing electronic diversity compared to the methyl-linked pyrazole system in the target compound.
- Applications : Thiophene-containing pyrazoles are often explored for optoelectronic materials or antimicrobial agents.
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one () Structure: Dual bromo substituents and a chlorophenyl group. Synthesis: Prepared via bromination procedures (e.g., Example 5.23 in ), yielding m/z 381 [M+H]+.
3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde () Structure: Bromophenyl and chlorobenzyl substituents with an aldehyde functional group. Key Difference: The aldehyde group enables further derivatization (e.g., Schiff base formation).
Structural and Spectroscopic Comparisons
Table 1: Comparative Data for Selected Pyrazole Derivatives
Crystallographic and Computational Insights
- Structural Analysis : Tools like SHELXL () and ORTEP-III () are critical for resolving pyrazole derivatives’ crystal structures. For example, compound 17 () was characterized via ¹H-NMR and IR, with dihedral angles between aromatic rings providing insights into conformational flexibility .
- Intermolecular Interactions : Chloro and bromo substituents influence crystal packing via halogen bonding (C–X···π interactions), as seen in isostructural analogs ().
Biological Activity
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole (CAS Number: 1178837-32-5) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxic effects on cancer cells.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. The compound has been evaluated for its effectiveness against various bacterial strains and fungi.
In Vitro Studies
In a study evaluating several pyrazole derivatives, it was found that compounds similar to this compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against multi-drug resistant (MDR) pathogens . The compound also demonstrated a notable ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Cytotoxicity Assays
In vitro cytotoxicity assays reveal that this compound exhibits significant growth inhibition against several cancer cell lines including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines ranged from approximately 2.43 to 14.65 μM .
The mechanisms underlying the anticancer activity include:
- Inhibition of DNA Gyrase and DHFR : The compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values between 12.27–31.64 μM and 0.52–2.67 μM respectively .
- Induction of Apoptosis : Compounds with similar structures have been documented to induce apoptosis in cancer cells, further supporting their potential as therapeutic agents .
Summary of Biological Activities
Case Studies
Several case studies have focused on the synthesis and biological evaluation of pyrazole derivatives similar to the compound :
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives showed significant activity against MDR pathogens, suggesting their utility in treating resistant infections .
- Anticancer Screening : Another investigation reported that specific pyrazole derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Q & A
Q. What established synthetic routes are available for 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole?
The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example:
- Cyclization : Reacting hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds to form the pyrazole core (e.g., Vilsmeier-Haack formylation) .
- Oxidation : Using pyridinium chlorochromate (PCC) in dimethylformamide (DMF) to oxidize alcohol intermediates to aldehydes, as demonstrated in related pyrazole derivatives .
- Purification : Column chromatography (silica gel) and recrystallization (ethyl acetate) are standard for isolating high-purity crystals . Yield optimization requires careful control of reaction time, temperature, and stoichiometry.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and regioselectivity (¹H and ¹³C NMR) .
- Infrared Spectroscopy (IR) : To identify functional groups like C=O or C-Br bonds .
- X-ray Crystallography : For resolving molecular conformation and crystal packing (see advanced questions for details) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and isotopic patterns .
Advanced Questions
Q. How can X-ray crystallography resolve the molecular conformation and intermolecular interactions of this compound?
- Data Collection : Use a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data .
- Refinement : Employ SHELXL for structure solution and refinement. Key parameters include:
- Space Group : Triclinic (common for asymmetric pyrazole derivatives) .
- Displacement Parameters : Isotropic refinement for H atoms (riding model) and anisotropic for non-H atoms .
- Dihedral Angles : Analyze ring planarity (e.g., pyrazole vs. aryl substituents) to assess steric strain .
Q. How can researchers address contradictions in reported biological activity data for pyrazole derivatives?
- Experimental Replication : Standardize assay protocols (e.g., MIC values for antimicrobial activity) to minimize variability .
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., Br vs. Cl) to isolate electronic or steric effects. For example, 5-chloro derivatives may exhibit enhanced antimicrobial activity compared to brominated analogs .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., carbonic anhydrase) .
Q. What strategies optimize the synthesis of halogenated pyrazole derivatives for structure-activity studies?
- Regioselective Halogenation : Use N-bromosuccinimide (NBS) or to selectively brominate or chlorinate the pyrazole ring .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce diverse aryl groups at the 4-position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates for SN2 substitutions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
